molecular formula C10H9ClKNO2 B2881587 Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate CAS No. 2408958-51-8

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate

Cat. No.: B2881587
CAS No.: 2408958-51-8
M. Wt: 249.74
InChI Key: FZHMKEGBRSIFKD-UHFFFAOYSA-M
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Description

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate is a cyclobutane-based carboxylate salt featuring a 3-chloropyridin-4-yl substituent. Its structure combines a rigid cyclobutane ring with a pyridine moiety, which confers unique electronic and steric properties. The potassium counterion enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Hydrolysis of the ester group followed by neutralization with potassium hydroxide would yield the potassium carboxylate.

Properties

IUPAC Name

potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2.K/c11-8-6-12-5-2-7(8)10(9(13)14)3-1-4-10;/h2,5-6H,1,3-4H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHMKEGBRSIFKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=NC=C2)Cl)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClKNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate typically involves the reaction of 1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The product is typically isolated by filtration, followed by drying and purification steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and cellular processes. The specific pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogues of Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
Ethyl 1-(3-chloro-4-pyridinyl)cyclobutanecarboxylate C₁₂H₁₄ClNO₂ Ethyl ester, 3-chloropyridinyl Intermediate in drug synthesis; InChIKey: FZIGOUBXIYBRGN-UHFFFAOYSA-N
Methyl 1-(3-phenylpropyl)cyclobutane-1-carboxylate C₁₅H₁₈O₂ Methyl ester, 3-phenylpropyl Photoredox-synthesized; TLC Rf = 0.44 (10% EtOAc/hexane)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₂N₂O₂·HCl Methyl ester, methylamino group Pharmaceutical intermediate; LCMS m/z 411 [M+H]⁺
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate C₇H₉ClO₄S Ethyl ester, chlorosulfonyl Reactive intermediate for sulfonamide synthesis
This compound (Target) C₁₀H₇ClNO₂K Potassium carboxylate, 3-chloropyridinyl High solubility; potential API salt form

Physicochemical and Functional Differences

  • Solubility : The potassium salt form of the target compound is expected to exhibit higher aqueous solubility than its ester counterparts, critical for bioavailability in pharmaceutical formulations.
  • Reactivity :
    • Ester derivatives (e.g., ethyl or methyl) undergo hydrolysis to carboxylic acids under basic conditions, as seen in , where potassium carbonate facilitates deprotection .
    • The chlorosulfonyl derivative () is highly reactive toward nucleophiles, enabling sulfonamide bond formation .

Research Findings and Data Gaps

  • Key Findings :
    • Cyclobutane-carboxylates are privileged structures in medicinal chemistry due to their constrained geometry and metabolic stability.
    • Potassium salts of carboxylates (e.g., ) are preferred in API formulations for enhanced dissolution rates .
  • Data Gaps: Limited direct data on the target compound’s synthesis, crystallography, or biological activity. Thermodynamic properties (e.g., melting point, logP) require experimental validation.

Biological Activity

Potassium;1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H10ClNO2K. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The compound features a cyclobutane ring attached to a chloropyridine moiety, which contributes to its unique reactivity and biological properties. The presence of the chlorine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

Structure Overview

ComponentDescription
Molecular FormulaC10H10ClNO2K
CAS Number2408958-51-8
IUPAC NamePotassium 1-(3-chloropyridin-4-yl)cyclobutane-1-carboxylate
Physical FormPowder
Purity≥95%

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can lead to alterations in biochemical pathways, influencing cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with various receptors, potentially leading to physiological changes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that chlorinated pyridine derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar activities.

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies:
    • A study demonstrated that chlorinated pyridine derivatives inhibited the growth of various bacterial strains, indicating potential use as antimicrobial agents.
  • Cell Viability Assays:
    • In vitro assays showed that related compounds reduced cell viability in cancer cell lines, suggesting a potential role in cancer therapy.
  • Mechanistic Insights:
    • Research indicated that these compounds might exert their effects through oxidative stress mechanisms and modulation of apoptotic pathways.

Case Study 1: Antibacterial Activity

A recent investigation into the antibacterial properties of chlorinated pyridine derivatives revealed significant inhibition against Gram-positive bacteria. The study utilized a series of assays to evaluate the minimum inhibitory concentration (MIC), establishing a correlation between structure and activity.

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that treatment with these compounds led to increased apoptosis rates, with mechanisms involving caspase activation being highlighted.

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